Decyl(Dimethyl)phosphine Oxide
Description
Overview of Phosphine (B1218219) Oxide Compounds in Research Contexts
Organophosphine oxides are phosphorus compounds characterized by the general formula OPX₃, where X represents an alkyl or aryl group. scribd.com These compounds are notable for their thermal stability. scribd.com The central phosphorus atom is bonded to one oxygen atom and three organic substituents. Structurally, organophosphines, the precursors to phosphine oxides, adopt a pyramidal geometry. wikipedia.org
The phosphorus-oxygen (P-O) bond in phosphine oxides has been a subject of considerable discussion. While often depicted as a P=O double bond, computational analyses suggest it is more accurately described as a highly ionic, dative bond (P⁺–O⁻), similar to that in amine oxides. scribd.comacs.org The phosphorus atom in phosphines has a formal oxidation state of -3 and they are considered phosphorus analogs of amines. wikipedia.org
Table 1: Structural Comparison of Organophosphines and Amines
| Feature | Organophosphines (PR₃) | Amines (NR₃) |
|---|---|---|
| Geometry | Trigonal Pyramidal | Trigonal Pyramidal |
| C-E-C Bond Angle (E=P, N) | Generally smaller (e.g., ~98.6° for Trimethylphosphine) | Closer to tetrahedral angle (e.g., ~108° in Trimethylamine) |
| Inversion Barrier | High (thermally stable isomers) | Low (rapid inversion) |
| Oxidation | Easily oxidized to phosphine oxides (R₃PO) | Less readily oxidized to amine oxides (R₃NO) |
Data derived from multiple sources. wikipedia.org
Alkyl dimethyl phosphine oxides are a class of non-ionic surfactants that exhibit amphiphilic properties. researchgate.netrsc.org This dual nature arises from their molecular structure, which consists of a polar, hydrophilic phosphine oxide headgroup and a nonpolar, hydrophobic long alkyl chain. researchgate.netcymitquimica.com Compounds with alkyl chains typically ranging from 8 to 14 carbon atoms have attracted significant interest for their potential industrial applications as surfactants and emulsifiers. researchgate.netrsc.org
The structure of these molecules allows them to reduce surface tension at interfaces. cymitquimica.com Their effectiveness as surfactants is often evaluated by properties such as the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to aggregate into micelles. For instance, studies on a series of alkyl dimethyl phosphine oxides show that surface activity varies with the length of the hydrophobic chain. rsc.org
Table 2: Surfactant Properties of Select Alkyl Dimethyl Phosphine Oxides (CnDMPO)
| Compound | Alkyl Chain Length (n) | Critical Micelle Concentration (CMC) (mol/L) | Surface Tension at CMC (γCMC) (mN/m) |
|---|---|---|---|
| HeptylDMPO | 7 | ~1 x 10⁻² | - |
| DecylDMPO | 10 | ~1 x 10⁻³ | - |
| DodecylDMPO | 12 | ~1 x 10⁻⁴ | 36.4 |
Data is illustrative and compiled from various studies. researchgate.netrsc.org
Significance of Decyl(Dimethyl)phosphine Oxide in Scientific Investigations
This compound (C₁₀DMPO) is recognized for its role as a non-ionic surfactant in the field of colloid and interface science. Its amphiphilic structure enables it to adsorb at interfaces, such as the air/water or oil/water interface, thereby lowering the interfacial tension. acs.org
Research has focused on its behavior in aqueous solutions, particularly its self-aggregation to form micelles. Studies on the binary system of n-decyl dimethyl phosphine oxide and water have used techniques like Taylor dispersion and pulsed gradient spin-echo NMR to measure diffusion coefficients, providing quantitative insights into the micellization process. researchgate.net Furthermore, C₁₀DMPO has been used in studies of microemulsion formation, where it acts to solubilize immiscible liquids like water and n-octane. acs.org The efficiency of forming these microemulsions is dependent on the length of the surfactant's hydrophobic chain. acs.org In related research, similar phosphine oxides like dodecyl dimethyl phosphine oxide (C₁₂DMPO) have been shown to influence the adsorption of proteins at interfaces and are used to study the dilational surface rheology of adsorption layers. acs.orgfrontiersin.org
The phosphine oxide group (P=O) in compounds like this compound is a strong Lewis base, capable of forming stable complexes with a variety of metal ions. This property is exploited in the field of hydrometallurgy, specifically in solvent extraction processes for metal separation and purification. nih.govutwente.nl Trialkyl phosphine oxides, a class that includes this compound, are effective extractants that facilitate the transfer of metal ions from an aqueous phase to an organic phase. nih.govacs.org
For example, Cyanex 923, a commercial extractant composed of a mixture of trialkyl phosphine oxides, has been used in studies separating cobalt (Co(II)) and samarium (Sm(III)). acs.org The extraction mechanism involves the coordination of the metal ion with the oxygen atom of the phosphine oxide ligand. utwente.nl Research has shown that phosphine oxide extractants can be used for the recovery of various metals, including rare-earth elements. nih.gov The efficiency of these extraction systems can be enhanced through the use of nonaqueous solvents or by the addition of other complexing agents. nih.govacs.org
Table 3: Examples of Metal Ion Extraction Using Phosphine Oxide-Based Systems
| Phosphine Oxide System | Metal Ions Studied | Phase System | Key Finding |
|---|---|---|---|
| Cyanex 923 (mixture of trialkyl phosphine oxides) | Co(II), Sm(III) | Ethylene (B1197577) Glycol / p-Cymene | Addition of tetraethylammonium (B1195904) chloride to the polar phase reverses extraction selectivity, favoring Sm(III) over Co(II). acs.org |
| Octyl-chained phosphine oxide | Nd(III), Dy(III) | Ethylene Glycol / Organic | Showed better separation of Nd(III) and Dy(III) compared to extraction from aqueous solutions. nih.gov |
| Polyoligodentate β-aminophosphine oxides | Alkaline earth metals (M²⁺) | 1,2-dichloroethane (B1671644) / Water | Extraction was significantly increased by the addition of an ionic liquid. uctm.edu |
While not as common as phosphine ligands, phosphine oxides can function as ligands in homogeneous catalysis. scribd.com They are generally considered weakly coordinating ligands for late transition metals. nih.gov However, this weak coordination can be advantageous, as they can serve as labile or stabilizing ligands that prevent catalyst decomposition without permanently blocking reactive sites. nih.gov
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, tertiary phosphine oxides like triphenylphosphine (B44618) oxide have been shown to have a beneficial effect. nih.gov They can stabilize the palladium catalyst, which is particularly useful in reactions involving electron-rich starting materials. nih.gov The catalytic system can sometimes be classified as "pseudo-homogeneous," where the phosphine oxide ligand plays a crucial role in maintaining the catalyst's activity and enabling its recovery and reuse over multiple cycles. rsc.org This stabilizing role helps prevent the agglomeration or oxidation of the palladium catalyst particles. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-dimethylphosphoryldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27OP/c1-4-5-6-7-8-9-10-11-12-14(2,3)13/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVLCKASFMVUSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCP(=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176309 | |
| Record name | Phosphine oxide, decyldimethyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2190-95-6 | |
| Record name | Dimethyldecyl phosphine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190956 | |
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| Record name | Decyl(dimethyl)phosphine oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07641 | |
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| Record name | Phosphine oxide, decyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(dimethylphosphoryl)decane | |
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| Record name | DIMETHYLDECYL PHOSPHINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Interfacial and Colloidal Chemistry of Decyl Dimethyl Phosphine Oxide
Adsorption Phenomena at Interfaces
The behavior of Decyl(dimethyl)phosphine oxide at interfaces, such as the air/water or oil/water interface, is fundamental to its function as a surfactant. Its adsorption at these boundaries alters the interfacial properties, a phenomenon governed by both equilibrium and dynamic factors.
The equilibrium surface tension isotherm describes the relationship between the concentration of the surfactant in a solution and the resulting surface or interfacial tension at equilibrium. For this compound and its homologs, as the concentration increases, the surface tension decreases until it reaches a plateau at the critical micelle concentration (CMC).
The adsorption behavior of related alkyl dimethyl phosphine (B1218219) oxides, such as dodecyl dimethyl phosphine oxide (C12DMPO) and tridecyl dimethyl phosphine oxide (C13DMPO), at liquid-fluid interfaces has been described using thermodynamic models. researchgate.net For instance, at the water/hexane (B92381) interface, the presence of the surfactant facilitates the co-adsorption of alkane molecules. acs.org The equilibrium interfacial tension isotherms for these systems can be effectively calculated using the Frumkin adsorption model. acs.org Theoretical models that assume the intrinsic compressibility of the molecules within the adsorption layer have been shown to describe the experimental data for dodecyl dimethyl phosphine oxide well. acs.org
Studies on C13DMPO at the interface of an aqueous solution drop in hexane-saturated air show that the final equilibrium surface tension is independent of the sequence of surfactant adsorption and hexane exposure. mdpi.com The presence of the surfactant can lead to an increase in the adsorption of hexane. mdpi.com The equilibrium surface tension isotherms for C13DMPO solutions at the air interface and the hexane vapor interface have been analyzed, taking into account the depletion of surfactant concentration due to its adsorption onto the drop surface. mdpi.com This depletion effect can cause the equilibrium concentration in the bulk to be significantly lower than the initial concentration. mdpi.com
Equilibrium Interfacial Tension of Alkyl Dimethyl Phosphine Oxide Solutions
| Surfactant | Interface | Concentration Range (µmol/L) | Observed Effect | Applicable Model |
|---|---|---|---|---|
| Dodecyl dimethyl phosphine oxide (C12DMPO) | Water/Hexane | > 1 | Isotherms for hexane and decane (B31447) drops nearly coincide. mdpi.com | Frumkin Adsorption Model, Reorientation Model acs.orgacs.org |
| Tridecyl dimethyl phosphine oxide (C13DMPO) | Water/Hexane | Not Specified | Co-adsorption of hexane molecules with the surfactant. acs.org | Frumkin Adsorption Model acs.org |
| Tridecyl dimethyl phosphine oxide (C13DMPO) | Water/Hexane Vapor | 1 - 5 | Surfactant presence increases hexane adsorption. mdpi.com | Extended model accounting for surfactant depletion mdpi.com |
The dynamics of surface tension relate to the rate at which a surfactant adsorbs to an interface to lower the surface tension. This process is often governed by the diffusion of surfactant molecules from the bulk solution to the subsurface layer, followed by their transfer to the interface itself. The Ward-Tordai equation is a key theoretical tool used to simulate these dynamics. nih.govacs.org
For dilute solutions of surfactants like sodium decyl sulfate, the adsorption kinetics are primarily controlled by diffusion in the bulk phase. acs.org The equilibration time for systems involving alkyl dimethyl phosphine oxides can be on the order of tens of thousands of seconds. nih.govacs.org For instance, the dynamic interfacial tension of dodecyl dimethyl phosphine oxide (C12DMPO) at the water/decane interface shows that equilibration is attained faster when the surfactant is dissolved in decane compared to water, which is attributed to a higher diffusion coefficient in decane. mdpi.com
Studies using drop profile analysis tensiometry have highlighted that for highly surface-active surfactants, the depletion of the surfactant concentration within the bulk of a small drop due to adsorption at the surface can be significant. d-nb.info If not accounted for, this can lead to erroneous interpretations of surface tension isotherms. d-nb.info Theoretical models that consider a kinetic-controlled adsorption mechanism have been proposed as an alternative to purely diffusion-based models, especially when considering co-adsorption from a vapor phase. d-nb.info
The interaction between surfactants and proteins at interfaces is critical in many biological and industrial applications. The addition of a nonionic surfactant like an alkyl dimethyl phosphine oxide can significantly influence the adsorption behavior of proteins such as β-casein (BCS) and β-lactoglobulin (BLG).
Studies have shown that even at very low concentrations (10⁻⁵ to 10⁻³ mmol/L), the addition of surfactants, including dodecyl dimethyl phosphine oxide (C12DMPO), to protein solutions leads to a significant decrease in the surface tension of the air/water interface. nih.govacs.org The adsorption process in these mixed systems is competitive. researchgate.net Research on β-casein and C12DMPO mixtures indicates a gradual displacement of protein molecules from the interface as the surfactant concentration increases. researchgate.net To accurately model the experimental data for these mixed systems, it has been necessary to modify the protein's adsorption isotherm equation to account for the influence of the nonionic surfactant on the protein's adsorption activity. nih.govacs.org
Micelle Formation and Self-Assembly
Above a specific concentration known as the critical micelle concentration (CMC), surfactant monomers in solution begin to self-assemble into organized aggregates called micelles. This process is a hallmark of surfactant behavior and is driven by the hydrophobic effect.
The critical micelle concentration (CMC) is a fundamental property of a surfactant. For this compound (C10PO), the CMC has been determined using various techniques. A computer simulation-molecular-thermodynamic (CS-MT) model predicted a CMC value that was in reasonable agreement with experimental data. nih.gov This model was found to be more accurate than traditional molecular-thermodynamic models, especially for structurally complex nonionic surfactants. nih.gov
Molecular thermodynamics has been used to predict micelle formation by calculating the minimum Gibbs free energy of the system. scielo.brresearchgate.net For this compound, this model predicts the formation of spherocylindrical micelles at higher surfactant concentrations, even without the addition of electrolytes. scielo.brresearchgate.net The use of fluorescence probes, such as pyrene, is a common experimental method for determining the CMC. nih.gov However, the results can be sensitive to measurement conditions like the probe concentration and sample preparation methods. nih.gov
Reported Critical Micelle Concentration (CMC) Information for this compound
| Method/Model | Key Finding | Reference |
|---|---|---|
| Computer Simulation-Molecular-Thermodynamic (CS-MT) Model | Predicted CMC in reasonable agreement with experimental values. nih.gov | nih.gov |
| Molecular Thermodynamics (Gibbs Free Energy Minimization) | Predicts formation of spherocylindrical micelles at high concentrations. scielo.brresearchgate.net | scielo.brresearchgate.net |
| Fluorescence Probe (Pyrene) | Common experimental method; results sensitive to conditions. nih.gov | nih.gov |
| Thermometric Titration | Used to determine thermodynamic parameters of micellization. osti.gov | osti.gov |
The self-assembly of surfactants into micelles is a thermodynamically driven process. The key thermodynamic parameters—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of micellization—provide insight into the forces governing this phenomenon.
For homologous series of nonionic surfactants like n-alkyl(dimethyl)phosphine oxides, the thermodynamic quantities of micellization have been determined. rsc.org Studies show that while the enthalpy of micellization (ΔH_m) is positive for all homologues, it decreases as the alkyl chain length increases. rsc.org The Gibbs free energy (ΔG°_m), enthalpy (ΔH_m), and entropy (ΔS°_m) of micellization are linear functions of the chain length, indicating the equivalent contribution of each methylene (B1212753) group beyond a certain distance from the head group. rsc.org
Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the enthalpy and heat capacity changes that accompany micelle formation. nih.gov Such studies on this compound (APO10) have been conducted over a range of temperatures (15-79°C) and in the presence of various neutral salts from the Hofmeister series (e.g., NaCl, NaF, KCl, KI). nih.gov These experiments allow for the calculation of the solute free energy increment and provide insights into the hydration of the micelle interior. nih.gov Thermometric titrations have also been employed to determine the changes in enthalpy, entropy, and heat capacity for the micellization of dimethyldecyl phosphine oxide. osti.gov
This compound: A Key Component in Material Science and Catalytic Processes
This compound is an organophosphorus compound characterized by a decyl group and two methyl groups attached to a central phosphorus atom, which is double-bonded to an oxygen atom. drugbank.com This structure imparts unique properties, such as high thermal stability and hydrophobicity, making it a valuable molecule in various advanced applications, from metal recovery to sophisticated chemical synthesis. ontosight.ai This article explores the specific roles of this compound in solvent extraction and catalysis.
Applications and Functionalization in Advanced Materials and Processes
Functionalization for Specific Research Applications
The functionalization of phosphine oxides, including this compound, is a critical area of research for creating tailored molecules with specific properties for advanced applications. This involves the chemical modification of the phosphine oxide core to introduce new functional groups, thereby altering its physical, chemical, and biological characteristics.
Synthesis of Functionalized Phosphine Oxides for Medicinal Chemistry
The synthesis of functionalized phosphine oxides is a burgeoning field in medicinal chemistry, driven by the unique properties that the phosphine oxide moiety imparts to bioactive molecules. The dimethylphosphine (B1204785) oxide (-P(O)Me2) group, in particular, has garnered attention for its ability to act as a strong hydrogen-bond acceptor and improve the aqueous solubility and metabolic stability of drug candidates. researchgate.netenamine.netbldpharm.com
Researchers have developed various synthetic strategies to incorporate the dimethylphosphine oxide group into complex organic scaffolds. enamine.net One common approach involves the palladium-catalyzed cross-coupling reaction of (het)aromatic halides with dimethylphosphine oxide (HP(O)Me2). researchgate.net This method has proven to be versatile, enabling the preparation of a wide range of substituted pyridines, pyrimidines, and other heterocyclic compounds bearing the -P(O)Me2 group. researchgate.net For instance, the Pd2(dba)3/Xantphos catalytic system has been effectively used for the synthesis of 2-, 3-, and 4-dimethylphosphine-oxide-substituted pyridines and various substituted pyrimidines. researchgate.net
Another strategy involves the electrophilic substitution of pre-functionalized phosphine oxides. For example, dimethyl(phenyl)phosphine oxide can be subjected to electrophilic substitution reactions to introduce various functional groups onto the phenyl ring. enamine.net These functionalized building blocks can then be used in further synthetic transformations to construct more complex drug-like molecules. enamine.net
The development of these synthetic methodologies has provided medicinal chemists with a valuable set of tools to explore the chemical space of phosphine oxide-containing compounds. enamine.netresearchgate.net The introduction of the -P(O)Me2 group has been shown to enhance the solubility of drugs like prazosin (B1663645) without negatively impacting their biological activity. bldpharm.com This highlights the potential of functionalized phosphine oxides to address key challenges in drug discovery, such as improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds. enamine.netbldpharm.com
| Catalyst System | Reactants | Product Type | Reference |
| Pd2(dba)3/Xantphos | Bromo(iodo)pyridines, Dimethylphosphine oxide | Dimethylphosphine-oxide-substituted pyridines | researchgate.net |
| Pd(II) | Halo(Br/I)pyrimidines, Dimethylphosphine oxide | Phosphine-oxide-substituted pyrimidines | researchgate.net |
| Base-mediated | Functionalized propargyl alcohols, P(III) precursor | Phosphinoylindoles | beilstein-journals.org |
| Trifluoroacetic acid | Allenylphosphine oxides | Phosphinoylisocoumarins | beilstein-journals.org |
Development of Phosphine Oxide Derivatives for Bio-conjugation
Bio-conjugation, the process of linking molecules to biomolecules such as proteins and carbohydrates, is a vital tool in chemical biology and drug development. Phosphine oxide derivatives are emerging as valuable reagents in this field. Their stability and unique reactivity can be harnessed to create novel bio-conjugation strategies.
One notable development is the use of phosphine-mediated reactions for the labeling of carbohydrate derivatives. researchgate.net In this approach, a three-component coupling reaction involving an azide-containing saccharide, an amine reagent, and a phosphine, such as triphenylphosphine, results in the formation of a urea (B33335) linkage. researchgate.net This reaction proceeds through the in situ generation of a reactive electrophile from the azide (B81097) and phosphine, which then couples with the amine. researchgate.net This method has been successfully applied to a variety of amine- and azide-containing carbohydrates, including antibiotics and polysaccharides. researchgate.net
The reaction conditions for this bio-conjugation strategy can be mild, often taking place at room temperature. arkat-usa.org The choice of phosphine and the reaction medium, such as an ionic liquid, can influence the efficiency and selectivity of the conjugation. researchgate.net For example, using an ionic liquid medium can facilitate the purification and analysis of the resulting bio-conjugates. researchgate.net
The development of such phosphine-mediated bio-conjugation methods provides a powerful tool for the chemical modification of complex biomolecules. researchgate.net This enables the attachment of labels, probes, or therapeutic agents to specific sites on biomolecules, facilitating studies of their function and the development of targeted therapies.
| Reaction Type | Components | Resulting Linkage | Application | Reference |
| Phosphine-mediated three-component coupling | Azide-containing saccharide, Amine reagent, Triphenylphosphine | Urea | Labeling of carbohydrate derivatives | researchgate.net |
| Michael addition | 4-Phosphinyl-1,2-diaza-1,3-butadienes, Aminoalcohol derivatives | α-Aminophosphine oxides | Synthesis of functionalized α-amino-phosphine oxides | arkat-usa.org |
Integration of this compound in Nanoparticle Synthesis
This compound (DDPO) and its longer-chain analog, dodecyldimethylphosphine oxide, play a significant role as surfactants or capping ligands in the synthesis of colloidal nanocrystals. cymitquimica.comgoogle.com Their amphiphilic nature, with a long hydrophobic alkyl chain and a polar phosphine oxide headgroup, allows them to stabilize nanocrystal growth and impart solubility in nonpolar solvents. cymitquimica.comgoogle.com
In the solvent-free synthesis of metal oxide nanocrystals, surfactants like DDPO are crucial. google.com They act as capping ligands that control the size and shape of the growing nanocrystals by binding to their surface. google.com This prevents aggregation and allows for the formation of well-defined, monodisperse nanoparticles. The organic alkyl chains of the DDPO molecules form a protective layer around the inorganic core, rendering the nanocrystals soluble in nonpolar environments. google.com
The choice of surfactant can influence the final properties of the nanocrystals. DDPO, with its decyl chain, provides a balance of steric hindrance and surface coverage that is effective for stabilizing a variety of metal oxide nanocrystals. google.com The phosphine oxide group strongly coordinates to the metal ions on the nanocrystal surface, ensuring robust capping.
The use of DDPO and similar phosphine oxides in nanoparticle synthesis is a versatile approach for creating high-quality, soluble nanocrystals with potential applications in various fields, including catalysis, electronics, and biomedicine. cymitquimica.comontosight.ai The ability to control nanocrystal properties through the choice of capping ligand is a key advantage of this synthetic methodology.
| Nanocrystal Type | Role of this compound | Key Outcome | Reference |
| Metal Oxide Nanocrystals | Surfactant/Capping Ligand | Size and shape control, solubility in nonpolar solvents | google.com |
Theoretical and Computational Studies of Decyl Dimethyl Phosphine Oxide
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques allow for the detailed examination of the dynamic behavior of decyl(dimethyl)phosphine oxide at the atomic level. These methods are crucial for interpreting experimental data and predicting the properties of surfactant systems.
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. All-atom MD simulations have been employed to investigate the behavior of alkyl dimethyl phosphine (B1218219) oxide solutions at the water/vapor interface. These simulations provide insights into how the length of the alkyl chain affects the properties of the interface. For instance, as the alkyl chain length increases, the magnitude of the principal curvatures of the water surface approaches one another, indicating a transition from an inhomogeneous to a more homogeneous surface geometry chemrxiv.org.
While extensive MD simulations specifically detailing the micellization of this compound are not widely available in the literature, the methodology has been successfully applied to similar surfactant systems. For example, MD simulations have been used to study the spontaneous aggregation of dodecylphosphocholine (a surfactant with a similar alkyl chain length) into micelles in aqueous solutions. Such simulations can elucidate the kinetics of micelle formation and the final structure of the aggregates. The diffusion coefficients of surfactants, which are crucial for understanding their transport properties and micellization processes, can also be determined through MD simulations researchgate.net. Experimental measurements of the mutual and intradiffusion coefficients for the binary system of n-decyl dimethyl phosphine oxide and water have been performed, and these experimental data provide a valuable benchmark for validating future MD simulation studies researchgate.net.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for elucidating reaction mechanisms at the molecular level. While specific DFT studies on the reaction mechanisms of this compound are not extensively documented, the methodology has been widely applied to other organophosphorus compounds, providing a framework for understanding potential reactions involving this surfactant.
DFT calculations have been instrumental in studying the hydrolysis of organophosphorus pesticides, revealing that the conformation of the incoming group can influence the decomposition mechanism acs.org. These studies have confirmed the possibility of alternative reaction pathways beyond the commonly accepted direct-displacement mechanism for the cleavage of P-O and P-S bonds acs.org. Similarly, DFT has been used to investigate the degradation pathways of organophosphorus and carbamate pesticides in the presence of hydroxyl radicals, with geometric optimizations performed using methods like B3LYP/6-31G(d) researchgate.net.
Furthermore, DFT has been employed to elucidate the mechanism of fundamental organophosphorus reactions such as the Arbuzov reaction. Studies on the reaction between ethyl halides and trimethoxyphosphine have shown that the reaction proceeds in two stages, with the second stage being the rate-limiting step. These calculations also demonstrate the influence of solvent polarity on the reaction barriers chemrxiv.org. The insights gained from these DFT studies on various organophosphorus compounds can be extrapolated to predict and understand the potential reaction mechanisms of this compound in different chemical environments.
Thermodynamic Modeling of Interfacial Phenomena
The surface-active properties of this compound, such as its ability to adsorb at interfaces and form micelles, are governed by thermodynamic principles. Thermodynamic modeling provides a quantitative framework for understanding and predicting these phenomena.
Application of Thermodynamic Relations for Adsorption and Micelle Formation
The adsorption of this compound at an interface, such as the air-water or oil-water interface, leads to a reduction in the interfacial tension. This behavior can be described by adsorption isotherms, which relate the concentration of the surfactant in the bulk solution to the amount adsorbed at the interface. A comprehensive quantum chemical and thermodynamic approach has been applied to understand the surface tension at the interface between aqueous surfactant solutions and alkanes dntb.gov.ua.
The formation of micelles in a solution of this compound occurs above a specific concentration known as the critical micelle concentration (CMC). This process is a thermodynamically driven self-assembly process. Experimental data on the diffusion coefficients of the n-decyl dimethyl phosphine oxide-water system have been used to quantitatively describe the micellization process researchgate.net. By analyzing the diffusion data within the framework of an equilibrium model of surfactant self-aggregation, it is possible to estimate key thermodynamic parameters such as the average number of surfactant molecules in a micelle (aggregation number) and the equilibrium constant for micelle formation researchgate.net.
The table below summarizes some of the predicted and experimentally related properties of this compound relevant to its thermodynamic behavior.
| Property | Value/Information | Source |
| Water Solubility | 0.00174 mg/mL (Predicted) | ALOGPS drugbank.com |
| logP | 4.82 (Predicted) | ALOGPS drugbank.com |
| Diffusion Coefficients | Studied at 25°C in water to describe micellization | researchgate.net |
| Micellization | Can be quantitatively described using an equilibrium model of self-aggregation | researchgate.net |
Theoretical Models for Competitive Adsorption
In systems containing more than one surface-active species, competitive adsorption occurs at the interface. Theoretical models are essential for describing the equilibrium and dynamic aspects of this competition. While specific studies on the competitive adsorption of this compound with other surfactants are limited, general theoretical frameworks for nonionic surfactant adsorption can be applied.
Commonly used adsorption isotherm models, such as the Langmuir and Freundlich isotherms, can be extended to describe competitive adsorption. The Langmuir model, which assumes monolayer adsorption onto a finite number of identical sites, can be adapted for a binary mixture. The Freundlich isotherm, which is empirical and describes multilayer adsorption on heterogeneous surfaces, can also be modified for competitive scenarios nih.govacs.org.
More complex models, such as the Redlich–Peterson and Sips isotherms, which are hybrid models combining features of the Langmuir and Freundlich isotherms, can also be applied to competitive adsorption systems nih.govacs.org. The selection of an appropriate model depends on the specific characteristics of the surfactants and the interface. For nonionic surfactants like this compound, hydrogen bonding is a primary adsorption mechanism acs.org. Theoretical models for competitive adsorption would need to account for the interplay of hydrophobic interactions of the alkyl chains and the hydrogen bonding capabilities of the phosphine oxide headgroup with the interface and other molecules. Studies on the competitive adsorption of nonionic surfactants with nonionic polymers have shown that subtle differences in layer structure and species-specific parameters determine the final composition of the adsorbed layer acs.orgnih.gov.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and intermolecular forces of this compound are fundamental to its function as a surfactant. Conformational analysis and the study of intermolecular interactions provide a detailed picture of its molecular architecture and how it interacts with its environment.
The conformations of a series of organophosphine oxides with the general formula OP(CH3)2R, where R can be various alkyl or aryl groups, have been investigated using high-level quantum chemical calculations (MP2/cc-pVTZ) nih.govosti.gov. These studies have shown a strong correlation between the predicted low-energy conformations and the dihedral angle distributions observed in solid-state crystal structures nih.gov. The most stable conformers are those that minimize steric repulsion between adjacent substituents, and the energy barriers for rotation around the P-C bonds tend to increase with the steric bulk of the R group nih.gov. For this compound, the long decyl chain will have multiple rotational degrees of freedom, leading to a variety of possible conformations in solution.
The primary intermolecular interactions involving this compound include van der Waals forces between the hydrophobic decyl chains and dipole-dipole interactions and hydrogen bonding involving the polar phosphine oxide headgroup. The P=O group is a strong hydrogen bond acceptor. DFT calculations have been used to study the interactions between secondary phosphine oxides and resolving agents, highlighting the importance of hydrogen bonding in these systems nih.gov. In aqueous environments, the phosphine oxide group will form hydrogen bonds with water molecules, while in the aggregated state (micelles or adsorbed layers), the decyl chains will be held together by hydrophobic interactions.
Modeling Adsorption Isotherms with Conformational Statistics
The adsorption of surfactants at interfaces, such as the air/water interface, is a phenomenon dictated by a delicate balance of energetic and entropic contributions. For amphiphilic molecules like this compound, the conformational freedom of the alkyl chain is a significant factor. Theoretical models that incorporate the conformational statistics of the hydrophobic tail can provide a more accurate description of the adsorption process and the resulting isotherms.
One such approach involves developing a surface equation of state that explicitly accounts for the conformational free energy of the surfactant's alkyl chain. researchgate.net As surfactant molecules adsorb at an interface, the available space for each molecule changes, which in turn restricts the number of possible conformations the alkyl chain can adopt. This change in conformational entropy directly influences the adsorption isotherm. researchgate.net
A model has been proposed for homologous series of dimethyl-n-alkyl phosphine oxides, which includes this compound, that considers the conformational statistics of the alkyl chains. researchgate.net This model has been applied to describe the adsorption isotherms of these surfactants at the air/solution interface. researchgate.net
The evaluation of equilibrium surface tension versus concentration isotherms for a series of alkyldimethylphosphine oxides has been performed. To ensure the accuracy of the data, purification of the stock solutions to a state of surface-chemical purity is crucial. researchgate.net The analysis of these isotherms often employs a two-state approach to the surface equation of state, which can reveal the ideality or non-ideality of the surface behavior. For alkyldimethylphosphine oxides, it has been found that their adsorption behavior can often be best described by an ideal surface model. researchgate.net
The following table presents a hypothetical set of data for the adsorption of this compound at the air/water interface at 295 K, which could be used in such a modeling study.
| Concentration (mol/L) | Surface Tension (mN/m) | Surface Excess (mol/m²) |
|---|---|---|
| 1.0 x 10⁻⁶ | 70.5 | 5.0 x 10⁻⁷ |
| 5.0 x 10⁻⁶ | 65.2 | 2.5 x 10⁻⁶ |
| 1.0 x 10⁻⁵ | 60.8 | 5.0 x 10⁻⁶ |
| 5.0 x 10⁻⁵ | 50.1 | 1.5 x 10⁻⁵ |
| 1.0 x 10⁻⁴ | 45.3 | 2.0 x 10⁻⁵ |
| 5.0 x 10⁻⁴ | 35.7 | 2.8 x 10⁻⁵ |
| 1.0 x 10⁻³ | 32.1 | 3.0 x 10⁻⁵ |
Studies of Ion-Dipole and Alkyl-Chain Interactions
The behavior of this compound in various environments is significantly influenced by non-covalent interactions, namely ion-dipole interactions involving the polar phosphine oxide headgroup and van der Waals interactions between the hydrophobic alkyl chains. Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for investigating these interactions at a molecular level.
Ion-Dipole Interactions:
The phosphine oxide group (P=O) in this compound possesses a significant dipole moment due to the high electronegativity of the oxygen atom. This makes the oxygen atom a strong hydrogen bond acceptor and capable of engaging in favorable ion-dipole interactions with cations.
Computational studies on related phosphine oxides have elucidated the nature of these interactions. DFT calculations can be employed to determine the binding energies and geometries of complexes formed between the phosphine oxide headgroup and various ions. For instance, studies on the interaction of trimethylphosphine oxide with Brønsted acid sites in zeolites have shown that the strength of the interaction is dependent on the local environment and the basicity of the interacting centers. whiterose.ac.ukresearchgate.net While specific DFT studies on this compound with simple cations were not found in the search results, it is expected that the phosphoryl oxygen would act as the primary binding site for cations.
A major computational study of bis-phosphine oxide structures has been undertaken with the aim of directing a rational approach for the design of lanthanide extractants. staffs.ac.uk This highlights the importance of understanding the ion-dipole interactions in these systems. The nature of the P=O bond itself has been a subject of theoretical studies, with suggestions that it has a strong ionic component, best represented as R₃P⁺-O⁻, which further emphasizes its capacity for strong electrostatic interactions. staffs.ac.uk
The following table provides hypothetical binding energies for the interaction of the dimethylphosphine (B1204785) oxide headgroup with different cations, as could be predicted from quantum chemical calculations.
| Cation | Interaction Energy (kcal/mol) | Optimized P=O...Cation Distance (Å) |
|---|---|---|
| Li⁺ | -35.2 | 1.85 |
| Na⁺ | -28.7 | 2.20 |
| K⁺ | -22.1 | 2.65 |
| Mg²⁺ | 1.90 | |
| Ca²⁺ | -62.9 | 2.30 |
Alkyl-Chain Interactions:
The long decyl chain of this compound gives the molecule its amphiphilic character and drives its self-assembly in aqueous solutions and adsorption at interfaces. The interactions between these alkyl chains are primarily governed by van der Waals forces.
Molecular dynamics (MD) simulations are particularly well-suited for studying the collective behavior of many surfactant molecules, where alkyl-chain interactions are crucial. These simulations can provide detailed information on the structure, dynamics, and mechanical properties of surfactant aggregates such as micelles and bilayers.
For example, MD simulations of ion pair amphiphiles with varying alkyl chain lengths have shown that increasing the chain length enhances the van der Waals interactions within a bilayer, leading to improved packing order and mechanical strength. mdpi.com Similarly, MD studies on the interaction of amphiphilic ionic liquids with lipid membranes have demonstrated that the length of the alkyl chain influences the mode of insertion and the degree of disorder induced in the lipid bilayer. rsc.orgresearchgate.netnih.gov
While specific MD simulations focused solely on this compound were not identified, the principles from these related studies are applicable. The decyl chains of C10DMPO molecules will tend to align and pack together in aqueous environments to minimize their contact with water, a phenomenon known as the hydrophobic effect. The strength of these interactions will influence the critical micelle concentration (CMC) and the morphology of the aggregates formed.
Analytical Methodologies for Decyl Dimethyl Phosphine Oxide Research
Chromatographic Techniques
Chromatography is instrumental in separating Decyl(dimethyl)phosphine oxide from reaction mixtures and quantifying its purity.
Gas Chromatography (GC) for Purity Assessment and Quantification
Gas Chromatography (GC) is a primary method for assessing the purity of this compound. The technique is suitable for thermally stable and volatile compounds. Commercial products of this compound often specify a purity level of 98.0% or greater as determined by GC analysis. This indicates that GC is a standard quality control method for quantifying the compound and ensuring it meets required specifications.
High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
While specific high-performance liquid chromatography (HPLC) methods for this compound are not extensively detailed in the provided results, the technique is widely applied for the analysis of other, similar phosphine (B1218219) oxides. For instance, related compounds like (chloromethyl)dimethylphosphine oxide are analyzed using reversed-phase (RP) HPLC with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. This methodology is scalable and can be adapted for the isolation of impurities in preparative separation, suggesting its utility for the purification of this compound as well.
Spectroscopic Techniques
Spectroscopy provides invaluable information about the molecular structure, functional groups, and electronic environment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Structural Elucidation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound.
³¹P NMR: The ³¹P NMR spectrum is particularly diagnostic for phosphine oxides. This compound shows a characteristic singlet in the range of 30-35 ppm. This chemical shift is typical for the phosphorus atom in an organophosphine oxide, where the P=O double bond causes significant deshielding. Changes in this chemical shift upon interaction with other species can be used to study complex formation.
¹H NMR: The ¹H NMR spectrum provides information on the proton environments within the molecule. The coupling patterns can confirm the dimethyl substitution on the phosphorus atom.
¹³C NMR: The ¹³C NMR spectrum displays signals for the aliphatic carbons of the decyl chain and the methyl groups. These typically appear in the 10-35 ppm region. The carbon atoms that are directly bonded to the phosphorus atom show distinct chemical shifts due to phosphorus-carbon coupling.
Furthermore, specialized NMR techniques like Pulsed Gradient Spin-Echo (PGSE) NMR have been employed to study the diffusion coefficients of this compound in aqueous solutions, providing insights into its aggregation and micellization behavior.
| Nucleus | Typical Chemical Shift (δ) / ppm | Key Findings | Reference |
|---|---|---|---|
| ³¹P | 30 - 35 | Characteristic singlet confirming the phosphine oxide group. | |
| ¹³C | 10 - 35 | Signals corresponding to the decyl chain and methyl carbons. Distinct shifts for carbons bonded to phosphorus due to coupling. | |
| ¹H | - | Coupling patterns confirm the dimethyl substitution on the phosphorus center. |
Mass Spectrometry (MS) for Compound Identification and Metabolite Analysis
Mass Spectrometry (MS) is used to confirm the molecular weight and identify the fragmentation patterns of this compound, which aids in its identification. The protonated molecular ion [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 219.2. The fragmentation of the molecule typically involves the sequential loss of the alkyl groups. A highly characteristic fragment ion is [H₄PO₄]⁺ at m/z 98.98, which results from the complete loss of the organic substituents from the phosphine oxide core.
| Ion | m/z | Description | Reference |
|---|---|---|---|
| [M+H]⁺ | 219.2 | Protonated molecular ion. | |
| [H₄PO₄]⁺ | 98.98 | Characteristic fragment representing the phosphine oxide moiety after loss of all organic groups. |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is employed to identify the key functional groups present in the this compound molecule. The IR spectrum shows a prominent, strong absorption band in the 1100-1200 cm⁻¹ region, which is characteristic of the P=O stretching vibration. This band is a diagnostic feature for phosphine oxides. Additionally, medium-intensity bands corresponding to the C-H stretching vibrations of the decyl chain and methyl groups appear in the 2800-3000 cm⁻¹ region.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description | Reference |
|---|---|---|---|
| P=O Stretch | 1100 - 1200 | Strong, characteristic absorption band for the phosphine oxide group. | |
| C-H Stretch | 2800 - 3000 | Medium intensity bands from the alkyl groups (decyl and methyl). |
Surface-Specific Analytical Methods
Surface Tension Measurements (e.g., Wilhelmy Plate, Drop Shape Analysis)
The investigation of the air/water and oil/water interface properties of this compound (C10DMPO) and its analogs relies heavily on surface tension measurements. Techniques such as the Wilhelmy plate method and drop shape analysis are pivotal in characterizing the adsorption behavior and interfacial activity of these non-ionic surfactants.
The Wilhelmy plate method is a standard technique used to determine the equilibrium and dynamic surface tension of surfactant solutions. For phosphine oxide surfactants, studies have shown that the equilibrium surface tension can be influenced by the history of the interface; for instance, compressing the surface film can alter the final surface tension value. ucla.edu This method has been employed to monitor relaxation processes at the interface following expansion or compression, providing insights into the diffusion-controlled adsorption and desorption kinetics. researchgate.net Measurements are typically performed by gradually increasing the surfactant concentration until the critical micelle concentration (CMC) is reached, identified by the point at which the surface tension no longer decreases significantly with added surfactant. nih.gov For example, in studies of mixed systems, such as with proteins, the Wilhelmy plate method can reveal interactions by observing shifts in the surface tension profile. nih.gov
Drop Shape Analysis (DSA) , including pendant drop and constrained sessile drop methods, offers a versatile way to measure both surface and interfacial tension. d-nb.infomdpi.com This technique analyzes the shape of a liquid drop, which is determined by the balance between gravity and surface tension. For highly surface-active compounds like phosphine oxides, a critical consideration in DSA is the potential for depletion of the surfactant concentration within the small volume of the drop due to adsorption at the liquid-air or liquid-liquid interface. d-nb.infosemanticscholar.org An advanced implementation, Axisymmetric Drop Shape Analysis (ADSA), has been successfully applied to study soluble surfactants, including analogs like n-dodecyl-dimethyl-phosphine oxide, demonstrating its utility in obtaining accurate surface tension data. scholaris.ca Drop profile analysis tensiometry has been specifically used to measure the interfacial tension isotherms of phosphine oxide surfactants at the hexane (B92381)/water interface. semanticscholar.org
Table 1: Surface Tension Measurement Techniques for Phosphine Oxide Surfactants
| Analytical Method | Principle | Key Findings for Phosphine Oxides | Citations |
|---|---|---|---|
| Wilhelmy Plate | Measures the force exerted on a plate partially immersed in a liquid. | Reveals history-dependence of surface tension and is used to study dynamic relaxation processes and surfactant-protein interactions. | ucla.eduresearchgate.netnih.gov |
| Drop Shape Analysis (DSA) | Calculates surface/interfacial tension from the shape of a pendant or sessile drop. | Effective for measuring interfacial tension (e.g., at water/hexane interface); requires correction for surfactant depletion from the drop bulk. | d-nb.infosemanticscholar.orgscholaris.ca |
Capillary Wave Measurements for Surface Rheology
The study of surface rheology, which describes the response of an interfacial layer to deformation, provides crucial information on the stability of foams and emulsions stabilized by surfactants. For phosphine oxide solutions, capillary wave measurements are a key method for probing the dynamic properties and viscoelasticity of the adsorption layer. acs.org
This technique involves generating high-frequency waves (capillary waves) on the liquid surface and analyzing their propagation and damping characteristics. The presence of a surfactant adsorption layer, such as that formed by this compound, alters these characteristics. The damping of the waves is related to the surface dilational modulus (elasticity) and viscosity. Studies on phosphine oxide solutions using capillary wave techniques have demonstrated that the damping coefficient can exhibit complex behavior as a function of concentration. researchgate.net For this compound, a maximum in damping is observed below the CMC, with a second maximum appearing at the CMC, followed by a significant decrease in the micellar region. researchgate.net This behavior is distinct from many other non-ionic surfactants and is attributed to the influence of micellization kinetics on the dynamic surface elasticity. researchgate.net Such measurements allow for the calculation of characteristic times associated with the slower steps of the micellization process. researchgate.net
Calorimetric and Diffusion Studies
Thermometric Titrations for Enthalpy and Entropy Changes
The thermodynamics of micelle formation for this compound in aqueous solutions have been quantitatively determined using calorimetric methods, specifically thermometric titrations. osti.govresearchgate.net This technique involves the precise measurement of heat changes during the titration of a concentrated surfactant solution into a solvent, allowing for the direct determination of the enthalpy of micellization (ΔH°mic).
In a key study, thermometric titrations were conducted for a series of surfactants, including dimethyldecyl phosphine oxide, over a range of temperatures (21°C to 35°C). osti.govresearchgate.net From the experimentally determined critical micelle concentration (CMC) and the calorimetric enthalpy values, other critical thermodynamic parameters such as the Gibbs free energy (ΔG°mic) and entropy (ΔS°mic) of micellization can be calculated. The results showed that for a given alkyl chain length, the enthalpy and entropy changes exhibited a strong correlation. researchgate.net A primary finding from these studies is that the micellization process is predominantly entropy-driven, evidenced by a large positive entropy change, which is associated with the release of structured water molecules from around the hydrophobic alkyl chains as they aggregate to form the micelle core. researchgate.net
Table 2: Thermodynamic Parameters of Micellization for Dimethyldecyl Phosphine Oxide
| Parameter | Description | Significance | Citations |
|---|---|---|---|
| Enthalpy Change (ΔH°mic) | The heat absorbed or released during micelle formation. | Determined directly by thermometric titration; reflects contributions from London interactions and dehydration of alkyl chains. | osti.govresearchgate.net |
| Entropy Change (ΔS°mic) | The change in disorder of the system upon micellization. | Found to be positive, indicating that micellization is primarily driven by the entropy gain from releasing water molecules from the hydrocarbon chains. | researchgate.netresearchgate.net |
Taylor Dispersion Technique and Pulsed Gradient Spin Echo (PGSE)-FT NMR for Diffusion Coefficients
The translational dynamics of this compound in aqueous solutions have been thoroughly investigated using a combination of the Taylor dispersion technique and Pulsed Gradient Spin Echo (PGSE)-FT NMR. researchgate.netacs.orgnist.govresearchgate.netresearchgate.net These methods provide complementary information on the diffusion of surfactant molecules, both as individual monomers and as part of micellar aggregates.
The Taylor dispersion technique was used to measure accurate mutual diffusion coefficients (D) for the binary system of n-decyl dimethyl phosphine oxide and water at 25°C across a range of concentrations. researchgate.netresearchgate.net This method measures the dispersion of a small injected pulse of the solution in a carrier stream of a slightly different concentration flowing through a capillary tube. The analysis of the dispersed peak provides the mutual diffusion coefficient, which reflects the collective movement of the solute.
PGSE-FT NMR was employed to measure the intradiffusion (or self-diffusion) coefficients of both the surfactant (C10DMPO) and water molecules independently. acs.orgresearchgate.net This NMR technique uses magnetic field gradients to label the position of molecules, and by observing the signal attenuation as a function of gradient strength, the diffusion coefficient can be calculated.
The combination of these two techniques in the study of this compound has allowed for a detailed description of the micellization process. researchgate.netnist.gov The mutual diffusion coefficients were found to decrease sharply around the CMC, while the surfactant intradiffusion coefficient also showed a significant drop as slow-moving micelles became the dominant species. researchgate.net By interpreting the data within the framework of an equilibrium model of surfactant self-aggregation, researchers were able to estimate key micellar parameters, such as the average aggregation number and the number of water molecules involved in hydrating the surfactant in both its monomeric and micellized forms. acs.org
Table 3: Mutual and Intradiffusion Coefficients for this compound (C10DMPO) in Water at 25°C
| Molality (mol/kg) | Mutual Diffusion Coefficient (D) x 1010 (m²/s) | Surfactant Intradiffusion Coefficient (Dsurf) x 1010 (m²/s) | Water Intradiffusion Coefficient (Dwater) x 109 (m²/s) |
|---|---|---|---|
| 0.0019 | 5.21 | 5.25 | 2.29 |
| 0.0039 | 5.11 | 5.12 | 2.28 |
| 0.0058 | 4.96 | 4.85 | 2.27 |
| 0.0078 | 4.69 | 4.49 | 2.27 |
| 0.0097 | 3.52 | 3.85 | 2.26 |
| 0.0195 | 1.83 | 1.95 | 2.24 |
| 0.0389 | 1.48 | 1.15 | 2.21 |
| 0.0779 | 1.34 | 0.90 | 2.14 |
| 0.117 | 1.31 | 0.82 | 2.08 |
| 0.156 | 1.30 | 0.77 | 2.02 |
Data sourced from D'Errico et al. (2008). researchgate.netnist.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation/Formula |
|---|---|
| This compound | C10DMPO |
| Dodecyl dimethyl phosphine oxide | C12DMPO |
| Tridecyl dimethyl phosphine oxide | C13DMPO |
| n-octyltetraoxyethylene | C8E4 |
| Water | H₂O |
Advanced Research Directions and Future Perspectives
Exploration of Novel Decyl(Dimethyl)phosphine Oxide Architectures
Moving beyond the simple linear amphiphile, future synthetic efforts will likely focus on creating more sophisticated molecular architectures to unlock new functionalities.
The synthesis of phosphine (B1218219) oxide-based surfactants is not limited to linear alkyl chains. A novel approach utilizing a ring-opening Wittig olefination of a macrocyclic phosphoranylidene has been developed for creating amphiphilic phosphine oxides. researchgate.netrsc.org This strategy concurrently introduces the essential phosphine oxide headgroup, a lipophilic chain, and an additional hydrophilic component, such as ethylene (B1197577) glycol units, in a single step. rsc.org This method offers a pathway to greater structural diversity compared to traditional Grignard-based syntheses. rsc.org Future research could adapt this macrocyclic ring-opening strategy to incorporate a decyl group, potentially yielding new surfactants with unique self-assembly and interfacial properties.
Furthermore, the incorporation of the phosphine oxide moiety into polymer structures represents another frontier. Research has demonstrated the synthesis of novel polymers, such as poly(3,6-9-decyl-carbazole-alt-bis(4-phenyl) (phenyl) phosphine oxide), for applications in electronic devices. researcher.life This indicates the feasibility of integrating the this compound unit into larger, complex macromolecular structures, which could lead to new materials for various technological applications.
The development of enantiomerically pure P-chiral phosphine oxides is a significant area of modern synthetic chemistry, as these compounds are valuable as chiral ligands and catalysts in asymmetric synthesis. sioc-journal.cn While trivalent phosphines are common in catalysis, their corresponding phosphine oxides are often more stable. sioc-journal.cn Methodologies for the asymmetric synthesis of P-chiral phosphine oxides include asymmetric induction, catalytic desymmetrization, and kinetic resolution. sioc-journal.cnrug.nl
Future research could focus on applying these established asymmetric strategies to synthesize chiral derivatives of this compound. The creation of such enantioenriched molecules would open the door to their use as organocatalysts in stereoselective transformations, an area where phosphine oxides have shown increasing promise. acs.org
Deepening Understanding of Interfacial Dynamics
The primary function of this compound as a surfactant is dictated by its behavior at interfaces. Advanced research aims to understand and predict this behavior in increasingly complex environments.
The adsorption of this compound is not limited to simple air-water interfaces. Studies have investigated its behavior in more complex systems, such as at the interface between water and hexane (B92381). nih.gov Drop profile analysis tensiometry is a key technique used to obtain quantitative data on adsorption models, particularly for surfactants that are not highly surface-active. d-nb.info
Future work will likely involve studying adsorption at even more challenging interfaces, such as those found in emulsions and foams stabilized by nanoparticles. For instance, research on the related dodecyldimethylphosphine oxide (C12DMPO) has shown that interactions with silica (B1680970) nanoparticles can lead to a synergistic reduction in interfacial tension at oil-water interfaces. frontiersin.org Understanding the competitive adsorption and potential complex formation between this compound and other species at solid-liquid and liquid-liquid interfaces is crucial for optimizing its performance in various formulations.
Real-world applications rarely involve a single surfactant. Therefore, understanding the behavior of this compound in multicomponent systems is critical. google.com Extensive research has been conducted on mixed systems containing this compound and proteins, such as beta-casein. nih.gov These studies, which investigate competitive adsorption and the formation of mixed layers, are vital for applications in the food and biomedical industries. The formation of a mixed adsorption layer involves the modification of protein molecules through interactions with the surfactant, followed by competitive adsorption of the resulting complexes and free surfactant molecules. nih.gov
The interaction with biological interfaces, such as lipid membranes, is another key research area. Studies have shown that this compound can influence the phase behavior of lipid membranes. smolecule.com Research on the penetration of its C12 analog, dodecyldimethylphosphine oxide, into Langmuir monolayers of dipalmitoylphosphatidylcholine (DPPC) provides a model for how these surfactants interact with cell membranes. researchgate.net Further studies using advanced techniques to probe these interactions at a molecular level will enhance our understanding of its biocompatibility and potential use in drug delivery and biosensor applications. smolecule.com
Table 1: Investigated Complex and Multicomponent Interfacial Systems
| Interface/System Type | Interacting Components | Interface Studied | Research Focus |
| Protein-Surfactant | This compound, Beta-casein | Water/Air, Water/Hexane | Competitive adsorption, thermodynamics, rheology of mixed layers. nih.gov |
| Nanoparticle-Surfactant | Dodecyldimethylphosphine oxide (analog), Silica NPs | Heptane/Water | Synergistic reduction of interfacial tension. frontiersin.org |
| Biological Mimic | Dodecyldimethylphosphine oxide (analog), DPPC | Langmuir Monolayer | Penetration kinetics into lipid monolayers. researchgate.net |
| Binary Solvent | This compound, Water | Aqueous Medium | Micellization process and diffusion coefficients. researchgate.net |
Expanding Catalytic and Extraction Applications
This compound is known for its utility as a ligand in catalysis and as an extractant in solvent extraction, applications that capitalize on its ability to form stable complexes with metal ions. ontosight.ai
Future research in catalysis could explore the use of this compound as a ligand in a wider array of homogeneous catalytic reactions beyond established hydroformylation and hydrogenation processes. ontosight.ai The broader field of nucleophilic phosphine catalysis involves diverse reactions like annulations and the activation of allenes, offering fertile ground for new applications. acs.org Furthermore, developing biphasic catalytic systems, where the phosphine-based catalyst is easily separated and recycled, is a key goal for sustainable chemistry. researchgate.net
In solvent extraction, phosphine oxides like those in the commercial mixture Cyanex 923 are effective for extracting rare earth elements (REEs). mdpi.com Future work could specifically investigate the efficiency and selectivity of pure this compound for extracting valuable and strategic metals from primary ores, industrial waste streams, and e-waste. Tailoring the process conditions, such as pH and the organic diluent, will be essential for developing selective separation processes for elements like Lanthanum (La), Yttrium (Y), and Neodymium (Nd). mdpi.com
Table 2: Current and Potential Applications in Catalysis and Extraction
| Application Area | Specific Use | Compound | Future Research Direction |
| Homogeneous Catalysis | Ligand for hydroformylation and hydrogenation. ontosight.ai | This compound | Exploring roles in other phosphine-catalyzed reactions (e.g., annulations); development of recyclable biphasic systems. acs.orgresearchgate.net |
| Solvent Extraction | Extractant for metal ion separation. ontosight.ai | This compound | Selective extraction of rare earth and strategic metals from waste streams; mechanistic studies of organometallic complexation. mdpi.com |
Computational Chemistry and Machine Learning Integration
The integration of computational tools is revolutionizing chemical research by accelerating the discovery of new materials and the prediction of their behavior, reducing the reliance on time-intensive experimentation. mdpi.com
Computational chemistry and machine learning (ML) are powerful tools for predicting the physicochemical properties of molecules like this compound. nih.govmdpi.com Using methods such as Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) models, researchers can estimate key parameters that govern a compound's behavior in various environments. nih.govmarquette.edu For this compound, several properties have been predicted computationally, providing valuable insights for its application.
A recent study demonstrated the power of this approach by using neural networks to predict the pharmacokinetic properties of phosphine-borane compounds and their phosphine oxide metabolites. mdpi.com The models achieved a high degree of correlation with experimental or computationally-derived values for properties like human oral absorption and blood-brain barrier (logBB) permeability, with correlation values for phosphine oxides reaching as high as 0.992 and 0.995, respectively, when compared to standard predictive software. mdpi.comresearchgate.net This indicates that machine learning can reliably forecast the biological behavior of this class of compounds, guiding their development for various applications. mdpi.com
Table 1: Computationally Predicted Properties of this compound
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₇OP | - |
| Molecular Weight | 218.32 g/mol | - |
| logP (Octanol-Water Partition Coefficient) | 4.82 | ALOGPS |
| Water Solubility | 0.00174 mg/mL | ALOGPS |
| pKa (Strongest Basic) | -7.4 | Chemaxon |
| Hydrogen Acceptor Count | 1 | Chemaxon |
| Hydrogen Donor Count | 0 | Chemaxon |
Data sourced from publicly available chemical databases. drugbank.com
High-throughput virtual screening is a computational technique that allows researchers to rapidly evaluate vast libraries of chemical structures for their potential to perform a specific function. researcher.lifeengineering.org.cn This approach is instrumental in modern drug discovery and materials science for identifying novel lead compounds. bindingdb.org
In the context of this compound, this methodology offers a clear path to discovering new applications. A typical workflow would involve:
Library Generation: Creating a large, virtual library of compounds based on the this compound scaffold. This can include variations in the alkyl chain length, branching, or the substitution of the methyl groups on the phosphorus atom.
Model Development: Building a predictive model based on a known biological target (e.g., an enzyme active site) or a desired chemical property (e.g., binding energy to a specific metal ion). engineering.org.cn
Virtual Screening: Computationally "docking" each molecule from the virtual library into the model to predict its binding affinity or activity.
Hit Identification: Ranking the compounds based on their predicted scores and selecting a smaller, prioritized set of "hits" for experimental synthesis and validation.
This process has been successfully used to identify new phosphine ligands for catalysis and phosphine oxide derivatives as enzyme inhibitors. mdpi.commdpi.com By applying virtual screening, researchers could efficiently explore the chemical space around this compound to discover derivatives with enhanced performance as selective extractants, more effective catalysts, or potential therapeutic agents.
Interdisciplinary Research with this compound
The unique properties of this compound make it a valuable tool in interdisciplinary fields that merge chemistry, biology, and materials science.
The most significant property of this compound in this context is its amphiphilicity, which allows it to act as a non-ionic surfactant. smolecule.comresearchgate.net This behavior is central to its application in biomimetic systems and drug delivery.
Biomimetic Systems: Biomimetic systems aim to replicate biological structures or processes. The interaction of this compound with lipid monolayers has been studied as a model for how surfactants interact with cell membranes. colab.ws Its ability to act as a detergent is also used in biochemical research to solubilize membrane proteins for purification and structural studies, effectively mimicking the lipid bilayer environment. smolecule.com These studies are crucial for understanding protein-lipid interactions and the function of membrane-bound enzymes. smolecule.com
Drug Delivery: A major challenge in pharmacology is the delivery of hydrophobic drugs, which have poor solubility in aqueous environments like the bloodstream. nih.gov Micellar drug delivery systems offer a solution to this problem. rjpdft.com Surfactants like this compound, when present in water above a certain level known as the critical micelle concentration (CMC), spontaneously self-assemble into spherical structures called micelles. rjpdft.comacs.org These micelles possess a hydrophobic core and a hydrophilic shell. rjpdft.com
Hydrophobic drug molecules can be encapsulated within this core, effectively solubilizing them in the aqueous medium. This micellar formulation can increase the drug's bioavailability, protect it from premature degradation, and potentially reduce side effects. nih.govrjpdft.com While much modern research focuses on polymeric micelles, the fundamental principles are derived from small-molecule surfactants like this compound, which continue to be important models for studying micellization and drug encapsulation. researchgate.netnih.gov
Environmental Remediation and Sensing Technologies
Advanced research into this compound is exploring its potential in critical environmental applications, specifically in the remediation of contaminated sites and the development of novel sensing technologies. These areas of study leverage the compound's unique chemical properties, including its capacity to form stable complexes with metal ions and its surface-active nature.
Environmental Remediation
The primary application of this compound in environmental remediation lies in its use as an extractant in solvent extraction processes. This technique is employed to selectively remove hazardous metal ions and organic pollutants from aqueous solutions, such as industrial wastewater and contaminated groundwater. The lipophilic decyl group facilitates the dissolution of the phosphine oxide in organic solvents, while the polar phosphine oxide group provides a site for coordination with target pollutants.
Metal Ion Extraction:
This compound has demonstrated efficacy in the extraction of various metal ions. Its ability to form stable complexes is particularly useful for the recovery of valuable metals from waste streams or the removal of toxic heavy metals. ontosight.ai Research in this area often involves studying the effects of variables such as pH, extractant concentration, and the presence of other ions on the extraction efficiency.
While specific quantitative data for this compound is limited in publicly available literature, studies on structurally similar compounds provide insight into its potential performance. For instance, trialkylphosphine oxides, such as tri-n-octylphosphine oxide (TOPO) and tri-n-decylphosphine oxide, are known to be excellent extractants for uranium from acidic solutions. osti.gov The commercial extractant Cyanex 923, a mixture of trialkylphosphine oxides including hexyl and octyl derivatives, is also widely used for metal and acid recovery. researchgate.netcsic.estandfonline.comscielo.org.za
A study on the solvent extraction of uranium from acid liquors using various trialkylphosphine oxides provides comparative data that can infer the potential efficacy of decyl-containing phosphine oxides.
Interactive Data Table: Uranium Extraction Coefficients for Various Trialkylphosphine Oxides
| Trialkylphosphine Oxide | Diluent | Aqueous Solution | Uranium Extraction Coefficient (Ea°) |
| Tri-n-butyl | Carbon Tetrachloride | Sulfate-Nitrate | 1.6 |
| Tri-n-hexyl | Kerosene | Sulfate-Nitrate | >100 |
| Tri-n-octyl | Kerosene | Sulfate-Nitrate | >100 |
| Tri-n-decyl | Kerosene | Sulfate-Nitrate | >100 |
| Tri(2-ethylhexyl) | Kerosene | Sulfate-Nitrate | 0.1 |
| Tri(3,5,5-trimethylhexyl) | Kerosene | Sulfate-Nitrate | >100 |
Data sourced from a study on uranium extraction. osti.gov The high extraction coefficients for straight-chain alkylphosphine oxides like tri-n-decylphosphine oxide suggest that this compound would also be an effective extractant for uranium.
Organic Pollutant Removal:
The removal of organic pollutants from water is another potential application for this compound. nih.govsemanticscholar.org Its surfactant properties, arising from the combination of a long hydrophobic alkyl chain and a polar head group, can be exploited in techniques like micellar-enhanced ultrafiltration or solvent extraction to remove non-ionic organic compounds from wastewater. nih.govsmolecule.com While specific studies on this compound for this purpose are not widely reported, the general principles of using phosphine oxide-based surfactants and extractants for organic pollutant remediation are well-established. nih.govnarrax.orgmdpi.com
Sensing Technologies
The development of chemical sensors is a burgeoning field of research where phosphine oxides are beginning to be explored. However, direct applications of this compound in sensing technologies are not yet prominent in scientific literature. The potential for its use is primarily extrapolated from research on other functionalized phosphine oxide compounds.
Potential Sensing Mechanisms:
The core of a phosphine oxide-based sensor would be the interaction of the phosphine oxide group with a target analyte, leading to a measurable change in a physical or chemical property. Two primary types of sensing technologies where phosphine oxides have shown promise are fluorescent and amperometric sensors.
Fluorescent Sensors: In these sensors, the binding of an analyte to a fluorescent molecule modulates its light-emitting properties. Research has shown that other types of phosphine oxides, such as pyrazolyl phosphine oxides, can act as fluorescent sensors for metal ions like Fe³⁺ and Al³⁺. respiratory-therapy.comfrontiersin.orgnih.govrsc.org A hypothetical sensor using this compound could involve its functionalization with a fluorophore. The binding of a target metal ion to the phosphine oxide group could alter the electronic environment of the fluorophore, causing a "turn-on" or "turn-off" fluorescent response.
Amperometric Sensors: These electrochemical sensors measure the change in current resulting from the oxidation or reduction of an analyte at an electrode surface. halogensys.commdpi.comnih.govgoogle.comresearchgate.net A sensor incorporating this compound could be fabricated by modifying an electrode with the compound. The selective binding of an analyte to the phosphine oxide layer could catalyze an electrochemical reaction or alter the electrode's conductivity, leading to a detectable current change. While this application is speculative for this compound, the principle has been demonstrated with other materials for detecting various substances. mdpi.comnih.gov
Currently, there is a lack of specific research data on the application of this compound in either fluorescent or amperometric sensing. The following table highlights the types of analytes detected by other phosphine oxide-based sensing systems, suggesting potential future research directions for this compound.
Interactive Data Table: Analytes Detected by Other Phosphine Oxide-Based and Related Sensor Types
| Sensor Type | Functional Material Example | Target Analyte(s) |
| Fluorescent Sensor | Pyrazolyl Phosphine Oxides | Fe³⁺, Al³⁺ |
| Gas Sensor | Primary Phosphine-Diamantanol | NO₂, NH₃ |
| Metal Oxide Sensor | ZnO Quantum Dots | Cu²⁺, Cr⁶⁺, Fe³⁺ |
| Amperometric Sensor | Acetylene Black-Dihexadecyl Phosphate | Homocysteine |
This table presents examples of sensing systems based on other phosphine oxides or related materials, indicating the potential scope of analytes that could be targeted in future research involving this compound. mdpi.comresearchgate.netrsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for preparing Decyl(Dimethyl)phosphine Oxide with high purity?
- Methodological Answer : this compound can be synthesized via alkylation of dimethylphosphine oxide with decyl halides (e.g., decyl chloride) under inert atmospheres. Key parameters include:
- Solvent selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane to minimize hydrolysis.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Purification : Recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.
- Quality control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using P NMR and mass spectrometry .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- Spectroscopy :
- P NMR: A singlet near δ 30–35 ppm confirms the phosphine oxide group.
- IR spectroscopy: A strong P=O stretching band at 1100–1200 cm (shifted upon metal coordination) .
- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H] for CHOP: ~218.2 Da).
- Elemental analysis : Match experimental C/H/P percentages with theoretical values (e.g., C: 66.0%, H: 12.4%, P: 14.2%) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in airtight containers under nitrogen, away from moisture and oxidizers.
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .
Advanced Research Questions
Q. How does this compound coordinate with transition metals, and how can this be experimentally validated?
- Methodological Answer :
- Coordination behavior : The phosphine oxide acts as a monodentate ligand via the oxygen atom. For example, with Zn, it forms complexes with 1:2 (metal:ligand) stoichiometry, as confirmed by elemental analysis and X-ray crystallography .
- Validation techniques :
- IR spectroscopy : A redshift (14–65 cm) in the P=O stretching frequency upon coordination .
- Single-crystal XRD : Resolve bond lengths and angles (e.g., Zn–O distances ~2.0 Å).
- Thermogravimetric analysis (TGA) : Assess thermal stability of complexes (decomposition >200°C) .
Q. What role does this compound play in stabilizing reactive intermediates in high-temperature oxidation reactions?
- Methodological Answer :
- Mechanistic insight : Under oxidative conditions, phosphine oxides can form five-coordinate phosphadioxirane intermediates, as evidenced by P NMR tracking of reaction byproducts (e.g., phosphinates) .
- Experimental design :
- Use differential scanning calorimetry (DSC) to monitor exothermic events during oxidation.
- Pair with gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition products (e.g., CO, phosphorus oxides) .
Q. How can researchers resolve contradictions in spectroscopic data when analyzing metal-phosphine oxide complexes?
- Methodological Answer :
- Cross-validation : Combine multiple techniques (e.g., H NMR for ligand symmetry, XPS for oxidation state).
- Computational modeling : Use density functional theory (DFT) to predict IR/NMR spectra and compare with experimental data.
- Case study : Discrepancies in P=O band splitting in IR spectra may arise from crystal packing effects, not coordination geometry .
Q. What experimental strategies optimize the use of this compound in ambipolar host materials for OLEDs?
- Methodological Answer :
- Material design : Incorporate the decyl chain to enhance solubility and film-forming properties.
- Device testing : Fabricate OLEDs via vacuum deposition and measure electroluminescence efficiency (e.g., external quantum efficiency >15%).
- Performance metrics : Compare efficiency roll-off at high brightness (e.g., <10% drop at 1000 cd/m) with triphenyl phosphine oxide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
